Potency Advantage: V-9302 Hydrochloride is 100-fold More Potent than the Prototype Inhibitor GPNA in ASCT2-Mediated Glutamine Uptake
V-9302 hydrochloride exhibits a 100-fold improvement in potency compared to the classical, early-generation ASCT2 inhibitor γ-L-glutamyl-p-nitroanilide (GPNA) in a functional cellular uptake assay [1]. This represents a substantial advance, enabling effective target engagement at lower, more pharmacologically relevant concentrations [1].
| Evidence Dimension | ASCT2-Mediated Glutamine Uptake Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 9.6 µM |
| Comparator Or Baseline | γ-L-glutamyl-p-nitroanilide (GPNA) |
| Quantified Difference | 100-fold more effective (implied IC50 ~960 µM) |
| Conditions | HEK-293 human embryonic kidney cells |
Why This Matters
The 100-fold increase in potency over the early lead compound GPNA makes V-9302 a more practical tool for in vitro and in vivo studies, reducing off-target effects associated with high compound concentrations.
- [1] Schulte, M. L., Fu, A., Zhao, P., Li, J., Geng, L., Smith, S. T., Kondo, J., Coffey, R. J., Johnson, M. O., Rathmell, J. C., Sharick, J. T., Skala, M. C., Smith, J. A., Berlin, J., Kay Washington, M., Nickels, M. L., & Charles Manning, H. (2018). Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models. Nature Medicine, 24(2), 194–202. https://doi.org/10.1038/nm.4464 View Source
